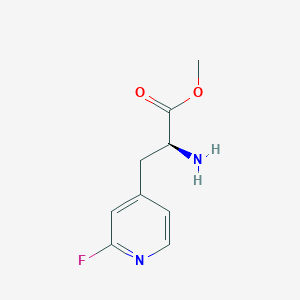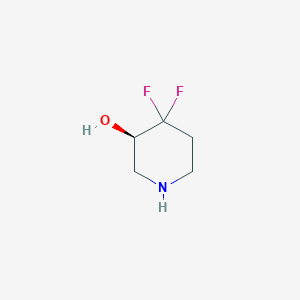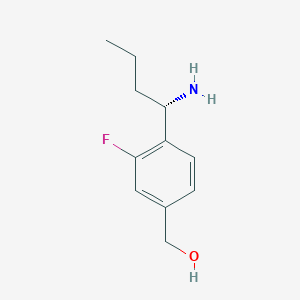
(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a fluorine atom on the phenyl ring and an aminobutyl group attached to the fourth position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, influencing their activity and function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.
(S)-(4-(1-Aminobutyl)-2-fluorophenyl)methanol: A similar compound with the fluorine atom in a different position on the phenyl ring.
(S)-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: A compound with a chlorine atom instead of fluorine.
Uniqueness
(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
[4-[(1S)-1-aminobutyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m0/s1 |
InChI Key |
AOUBWNDDTPDPGC-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=C(C=C1)CO)F)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



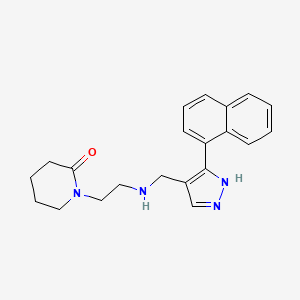
![6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12981431.png)
![7-Chloro-4-iodobenzo[d]thiazole](/img/structure/B12981438.png)
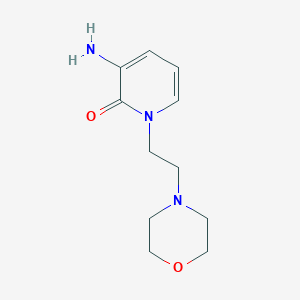
![N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B12981448.png)
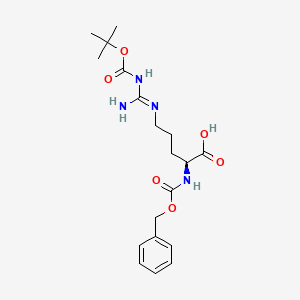
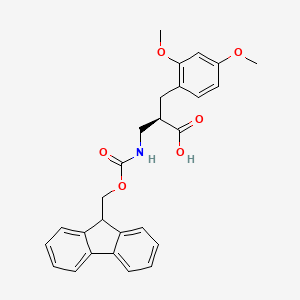
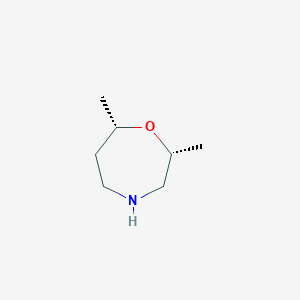
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
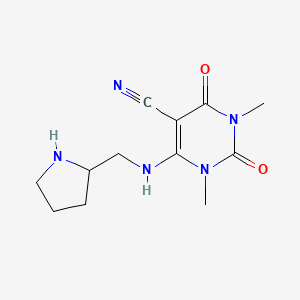
![5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12981511.png)
